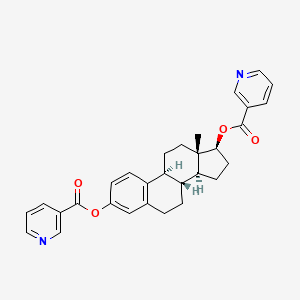

Estradiol-dinicate

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H30N2O4 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3/t24-,25-,26+,27+,30+/m1/s1 |

InChI Key |

OMYYNMAXTHDLFS-KACYJRNJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |

Origin of Product |

United States |

Advanced Synthesis and Derivatization Methodologies for Estradiol Esters

Chemical Synthesis Pathways for Estradiol (B170435) Ester Prodrugs

The generation of estradiol ester prodrugs relies on established and novel chemical synthesis pathways. These routes are designed not only to attach the desired ester moiety but also to preserve the crucial stereochemistry of the steroidal core, which is essential for biological activity.

Esterification Reactions and Optimizations for Long-Acting Formulations

The primary goal of esterifying estradiol is to create long-acting formulations. Esterification increases the lipophilicity of the estradiol molecule, which causes it to form a depot in muscle or fat tissue when administered via injection. wikipedia.org From this depot, the ester is slowly released into circulation and subsequently hydrolyzed by ubiquitous esterase enzymes to release the active estradiol. wikipedia.org This mechanism prolongs the hormone's therapeutic effect.

The synthesis of these esters typically involves the reaction of estradiol with a carboxylic acid or its more reactive derivative, such as an acid chloride or anhydride. For a compound like Estradiol-dinicate, this would involve reacting estradiol with two equivalents of a nicotinic acid derivative. Common methods for esterification in steroid chemistry include using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the alcohol (estradiol) and the carboxylic acid (nicotinic acid). google.com

| Parameter | Description | Relevance to Long-Acting Formulations |

| Ester Moiety | The chemical group attached to the estradiol core (e.g., valerate (B167501), cypionate, nicotinate). | The length and structure of the ester chain influence lipophilicity and the rate of hydrolysis, thereby determining the duration of action. wikipedia.orgwikipedia.org |

| Reaction Catalyst | Agents used to promote the esterification reaction, such as DCC or an acid catalyst. | Optimizing the catalyst and reaction conditions (e.g., temperature, solvent) is crucial for achieving high yields and purity. google.com |

| Position of Esterification | Esters can be attached at the C3 (phenolic) or C17 (alcoholic) hydroxyl group, or both. | Monoesters at the C17 position have been shown to have longer effects than those at the C3 position, while diesters may have different pharmacokinetic profiles. |

Novel Synthetic Routes for Modifying Estradiol Structure

Beyond simple esterification, modern synthetic chemistry allows for extensive modification of the estradiol structure to create novel derivatives with unique properties. These routes often involve multistep transformations to build complex molecules.

Hybrid Molecules: Estradiol can be used as a scaffold to which other pharmacologically active moieties are attached. This strategy aims to target the resulting hybrid compound to estrogen-receptor-positive tissues or to create a dual-action therapeutic. For example, estradiol has been linked to platinum(II) complexes to create potential metallodrugs. rsc.org

Structural Integration: Novel heterocyclic rings can be fused to the estradiol A-ring. For instance, estradiol-benzisoxazole chimeras have been synthesized from estrone (B1671321) or estradiol precursors through regioselective formylation or acylation, followed by cyclization reactions. nih.govmdpi.com

Polymer Conjugation: Estradiol derivatives can be covalently bound to polymers to create macromolecular prodrugs. In one approach, estradiol-3-benzoate was chemically modified and linked to a copolymer carrier via a carbamate (B1207046) linkage, resulting in a potential water-soluble estradiol prodrug. nih.gov

Design Principles for Tissue-Selective Estradiol Prodrugs

A significant challenge in estrogen therapy is achieving effects in target tissues, such as the brain, while avoiding unwanted effects in others. unt.edutdl.org Advanced prodrug design principles aim to address this by creating molecules that are selectively activated in the desired tissue.

Bioprecursor Prodrug Design for Central Nervous System Delivery

A sophisticated strategy for achieving tissue selectivity involves the design of bioprecursor prodrugs. Unlike simple esters that are cleaved by ubiquitous enzymes, these prodrugs are engineered to be metabolized into the active drug by enzymes that are preferentially expressed at the target site. nih.govnih.gov

A prominent example is the development of prodrugs for selective estrogen delivery to the central nervous system (CNS). unt.edutdl.org Researchers have created small-molecule bioprecursors featuring a para-quinol scaffold on the steroidal A-ring. nih.gov The compound 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) is the most studied representative of this class. nih.govbioworld.com DHED is designed to be a substrate for reductases that are highly active in the brain. nih.gov This enzyme-mediated reduction converts the inert prodrug into active 17β-estradiol specifically within the CNS, leading to high local concentrations of the hormone without significant peripheral exposure. nih.govbioworld.com This approach is fundamentally different from simple ester prodrugs like estradiol valerate or estradiol-dinicate, which cannot achieve brain-specific targeting due to the widespread presence of esterases throughout the body. mdpi.com

| Prodrug Strategy | Mechanism | Example Compound | Selectivity |

| Simple Ester Prodrug | Hydrolysis by ubiquitous esterases. wikipedia.org | Estradiol Valerate | Low (systemic release) |

| Bioprecursor Prodrug | Site-specific enzymatic reduction and rearomatization. nih.govnih.gov | DHED | High (CNS-selective) |

Scaffold Engineering for Enhanced Bioactivation Specificity

Scaffold engineering represents a different approach to targeted therapy, using biomaterials to control the physical location and release of a drug. While this is distinct from the chemical design of prodrugs, it serves the similar goal of enhancing site-specific action. Bioactive scaffolds composed of materials like extracellular matrix (ECM) or synthetic polymers can be loaded with estradiol. capes.gov.br

These scaffolds can be engineered to provide sustained, controlled release of the hormone directly at the desired site, such as in uterine tissue engineering. For example, innovative drug-delivery systems using human amniotic extracellular matrix (HAECM) scaffolds have been developed to carry 17β-estradiol. These scaffolds can be designed to release the hormone over a period that coincides with a physiological cycle, facilitating local tissue regeneration. This method enhances the specificity of the drug's action by physically confining its release, rather than relying on selective chemical bioactivation.

Linker Chemistry in Conjugated Estradiol Systems

In the context of estradiol esters, the ester bond itself can be considered a simple, cleavable linker, susceptible to hydrolysis by esterase enzymes prevalent in the body. However, more sophisticated linkers are often employed to achieve specific delivery and release characteristics. The use of nicotinic acid to form an ester, creating Estradiol-dinicotinate, introduces a heterocyclic moiety whose unique chemical properties can be exploited in advanced linker design.

The synthesis of estradiol esters like Estradiol-dinicotinate is typically achieved through esterification of the hydroxyl groups at the C3 and C17 positions of the estradiol core. A common laboratory-scale method involves the reaction of estradiol with an activated form of nicotinic acid, such as nicotinoyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 1: Representative Synthesis Protocol for Estradiol-3,17-dinicotinate

| Step | Action | Reagents & Conditions | Purpose |

| 1 | Activation of Carboxylic Acid | Nicotinic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts nicotinic acid to the more reactive nicotinoyl chloride. |

| 2 | Esterification | Estradiol, Nicotinoyl chloride, Pyridine (as solvent and base) | Couples the nicotinoyl chloride to the C3 and C17 hydroxyl groups of estradiol. |

| 3 | Work-up and Purification | Aqueous acid wash, extraction with organic solvent (e.g., Ethyl acetate), Silica gel column chromatography | Removes excess reagents and byproducts to isolate the pure Estradiol-dinicotinate. |

The resulting nicotinate (B505614) ester moieties offer several features relevant to linker chemistry. The pyridine ring within the nicotinate group provides a nitrogen atom that can be protonated. This property can influence the solubility of the conjugate in aqueous environments and can be exploited to create pH-sensitive systems. For instance, linkers that are stable at physiological pH (around 7.4) but are cleaved in the more acidic microenvironments of tumors or intracellular lysosomes are highly desirable for targeted drug delivery. wuxiapptec.comnih.gov

Furthermore, the nicotinic acid structure is related to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolic pathway, and specific receptors, like the nicotinic acetylcholine (B1216132) receptor (nAChR), have been utilized for targeted drug delivery to neural cells. nih.govulster.ac.ukresearchgate.net This suggests that incorporating a nicotinate moiety could potentially be used to direct estradiol conjugates to specific tissues or cell types.

Linker technology for drug conjugates is a diverse field, with linkers being broadly classified as cleavable or non-cleavable. wuxiapptec.com Non-cleavable linkers provide a stable connection, and the drug is released only after the complete degradation of the targeting antibody or protein. wuxiapptec.com Cleavable linkers are designed to release the payload in response to specific triggers. The ester bonds in Estradiol-dinicotinate would classify it as having an enzyme-cleavable linker system. The properties of the nicotinate group could be further leveraged to create more complex, multi-functional linkers.

Table 2: Comparison of Linker Chemistries in Drug Conjugates

| Linker Type | Cleavage Mechanism | Common Triggers / Environment | Example Chemistry | Potential Role of Nicotinate Moiety |

| Acid-Cleavable | Hydrolysis | Low pH (Endosomes, Lysosomes) | Hydrazones, Carbonates, Silyl ethers wuxiapptec.comnih.gov | The pyridine nitrogen could be used to modulate local pH sensitivity. |

| Enzyme-Cleavable | Enzymatic Action | Specific enzymes (e.g., Cathepsins, Esterases) | Peptides (e.g., Val-Cit), β-glucuronides, Esters nih.gov | The ester bonds are susceptible to esterase cleavage. |

| Disulfide | Thiol-Disulfide Exchange | High glutathione (B108866) (GSH) concentration (intracellular) | Disulfide bonds | Not directly applicable, but could be part of a larger linker construct. |

| Non-Cleavable | Proteolytic Degradation | Lysosomal degradation of the parent molecule | Thioethers (e.g., from maleimide (B117702) chemistry), Amides wuxiapptec.com | The nicotinate group could be part of a stable linker scaffold. |

Molecular and Biochemical Mechanisms of Action for Estradiol and Its Metabolites

Estrogen Receptor (ER) Interactions and Signaling Transduction

Estradiol's effects are initiated by its binding to two main subtypes of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. oup.comfrontiersin.org

The binding of estradiol (B170435) to ERα and ERβ is a high-affinity interaction, crucial for initiating its biological response. Saturation ligand-binding analyses have revealed that estradiol binds to a single class of sites on both ER subtypes. oup.com

The affinity of estradiol for ERα is generally higher than for ERβ. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, reflects this difference. For instance, in vitro studies with synthesized human ERα and rat ERβ protein showed a Kd of 0.1 nM for ERα and 0.4 to 0.6 nM for ERβ. oup.com

The binding of estradiol to its receptors is a thermodynamically favorable process. The phenolic A-ring of the estradiol molecule, particularly the hydroxyl group at the C3 position, is a critical determinant of high-affinity binding, likely acting as a hydrogen bond donor. uthscsa.edu The 17β-hydroxyl group on the D-ring also contributes to the binding energy, albeit to a lesser extent, and is thought to function as a hydrogen bond acceptor. uthscsa.edu The steroid's hydrophobic core fits into a complementary hydrophobic pocket within the ligand-binding domain of the receptor.

| Receptor Subtype | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Human ERα | 0.1 nM | oup.com |

| Rat ERβ | 0.4 - 0.6 nM | oup.com |

The actions of estrogen receptors can be broadly categorized into genomic and non-genomic pathways. nih.govnih.gov

Genomic Actions: This classical pathway involves the binding of the estradiol-ER complex to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. patsnap.com This interaction initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent protein synthesis. nih.govnews-medical.net This process typically occurs over hours to days. ERs can also regulate gene expression without directly binding to DNA by interacting with other transcription factors, a mechanism referred to as transcriptional cross-talk. oup.com

Non-Genomic Actions: Estradiol can also elicit rapid cellular responses that occur within seconds to minutes, too quickly to be explained by gene transcription. nih.govnih.gov These non-genomic actions are often mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. nih.gov Activation of these receptors can trigger various intracellular signaling cascades, including the activation of protein kinases. oup.com

Different estradiol derivatives and other estrogenic compounds can exhibit varying affinities and efficacies for ERα and ERβ, leading to differential activation profiles. nih.gov While estradiol itself binds with high affinity to both receptors, some synthetic ligands have been developed to be selective for one subtype over the other. nih.gov For example, some compounds may act as agonists on one ER subtype while being antagonists on the other. nih.gov This subtype-selective activation is a key area of research for developing drugs with more targeted and tissue-specific effects. The structural differences in the ligand-binding domains of ERα and ERβ, although subtle, are sufficient to allow for the development of such selective ligands. nih.gov

There is significant crosstalk between estrogen receptor signaling and other major intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govoup.com

MAPK/ERK Pathway: Estrogen can rapidly activate the MAPK/ERK pathway through its non-genomic actions. nih.gov This activation can, in turn, phosphorylate and activate ERα, enhancing its transcriptional activity in an estradiol-dependent manner. nih.gov This creates a feed-forward loop that amplifies estrogenic signaling.

PI3K/Akt Pathway: Membrane-associated ERα can activate the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. nih.gov The activation of Akt can also lead to the phosphorylation and activation of ERα, representing another point of positive crosstalk between the two pathways. researchgate.net This interplay is particularly relevant in the context of cancer, where these pathways are often dysregulated. nih.gov

Enzymatic Biotransformation and Metabolic Pathways of Estradiol and Derivatives

Estradiol is extensively metabolized, primarily in the liver, but also in other tissues. nih.gov The biotransformation of estradiol involves a series of enzymatic reactions that modify its structure and biological activity.

The initial and a major step in estradiol metabolism is hydroxylation, catalyzed by enzymes of the cytochrome P450 (CYP) superfamily. nih.govwikipedia.org This process introduces a hydroxyl group at various positions on the steroid nucleus.

2-Hydroxylation: This is the major metabolic pathway for estradiol, leading to the formation of 2-hydroxyestradiol. wikipedia.org This reaction is primarily catalyzed by CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues. nih.gov 2-hydroxyestradiol is a catechol estrogen with weak estrogenic activity. wikipedia.org

4-Hydroxylation: The formation of 4-hydroxyestradiol is a minor pathway in the liver but is significant in extrahepatic tissues like the breast and uterus, where it is catalyzed by CYP1B1. nih.govpnas.org 4-hydroxyestradiol is also a catechol estrogen and is considered to be more carcinogenic than its 2-hydroxy counterpart due to its ability to generate reactive oxygen species. nih.govwikipedia.org

16α-Hydroxylation: This reaction produces estriol (B74026), another major metabolite of estradiol. wikipedia.org Estriol has significantly lower estrogenic potency compared to estradiol.

Other hydroxylations, such as at the 6α position, also occur but are generally minor pathways. nih.gov These hydroxylated metabolites can be further metabolized through conjugation reactions, such as methylation, glucuronidation, and sulfation, which facilitate their excretion from the body. wikipedia.org

| Metabolic Pathway | Primary Metabolite | Key CYP Enzymes | Primary Tissue Location | Reference |

|---|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxyestradiol | CYP1A2, CYP3A4, CYP1A1 | Liver, Extrahepatic tissues | nih.govwikipedia.org |

| 4-Hydroxylation | 4-Hydroxyestradiol | CYP1B1 | Extrahepatic tissues (e.g., breast, uterus) | nih.govpnas.org |

| 16α-Hydroxylation | Estriol | - | Liver | wikipedia.org |

Conjugation Pathways: Glucuronidation and Sulfation

To increase their water solubility and facilitate excretion, estradiol and its metabolites undergo conjugation reactions, primarily glucuronidation and sulfation.

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.comnih.gov These enzymes transfer a glucuronic acid moiety to the hydroxyl groups of estrogens. nih.gov Glucuronidation can occur at both the 3- and 17β-hydroxyl positions of estradiol. oup.com The resulting glucuronide conjugates are biologically inactive and are readily eliminated in the urine and bile. nih.govwikipedia.org Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, have been shown to be involved in the glucuronidation of estradiol and its metabolites. nih.govoup.comnih.gov

Sulfation is another major conjugation pathway for estrogens, catalyzed by sulfotransferase enzymes (SULTs). wikipedia.orgnih.govnih.gov These enzymes transfer a sulfonate group to the estrogen molecule, primarily at the 3-position. nih.govchoicenutrition.ca The most important sulfotransferase for estrogens is SULT1E1 (estrogen sulfotransferase). nih.govnih.govmdpi.com Sulfated estrogens, such as estrone (B1671321) sulfate, are generally considered biologically inactive but can be reactivated by the action of steroid sulfatase. nih.govimmunotech.czwikipedia.orgwikipedia.org

| Conjugation Pathway | Key Enzymes | Primary Site of Conjugation on Estradiol | Biological Activity of Conjugate |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs), e.g., UGT1A1, UGT2B7 | 3- and 17β-hydroxyl groups | Inactive |

| Sulfation | Sulfotransferases (SULTs), e.g., SULT1E1 | 3-hydroxyl group | Inactive (can be reactivated) |

Interconversion Dynamics with Estrone and Estrone Sulfate

Estradiol is in a dynamic equilibrium with estrone, a less potent estrogen. This interconversion is a critical regulatory step in estrogen metabolism. Furthermore, estrone can be sulfated to form estrone sulfate, which serves as a large, circulating reservoir of inactive estrogen. immunotech.czwikipedia.orgwikipedia.orgdrugbank.comnih.gov

Due to its longer half-life, estrone sulfate can be transported to various tissues where it can be desulfated by steroid sulfatase back to estrone. nih.govwikipedia.orgwikipedia.org Estrone can then be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases. wikipedia.org This dynamic interplay allows for the local control of active estrogen levels in target tissues. nih.gov

Role of Hydroxysteroid Dehydrogenases (e.g., 17β-HSD) in Metabolism

The interconversion between estradiol and estrone is catalyzed by a family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govwikipedia.orgoncotarget.comnih.govoup.com These enzymes play a crucial role in determining the local concentration of the highly potent estradiol. nih.govnih.gov

Different isoforms of 17β-HSD have distinct tissue distributions and catalytic preferences (reductive or oxidative). For example, 17β-HSD type 1 primarily catalyzes the conversion of estrone to estradiol, thereby increasing local estrogenic activity. nih.govoncotarget.com Conversely, 17β-HSD type 2 predominantly oxidizes estradiol to the less active estrone. nih.gov

| Enzyme | Primary Reaction Catalyzed | Effect on Local Estrogenic Activity |

|---|---|---|

| 17β-HSD Type 1 | Estrone to Estradiol | Increase |

| 17β-HSD Type 2 | Estradiol to Estrone | Decrease |

Receptor-Independent Biological Effects and Associated Mechanisms

In addition to the classical genomic pathway mediated by nuclear estrogen receptors, estradiol can also elicit rapid, non-genomic effects that are independent of gene transcription. nih.govfrontiersin.orgashpublications.orgpnas.orgfrontiersin.org These effects are initiated by the interaction of estradiol with membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPERs). wikipedia.orgnih.govfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.orgnih.gov

Binding of estradiol to these membrane receptors can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. frontiersin.orgwikipedia.org These rapid signaling events can influence a variety of cellular processes, such as ion channel activity, calcium mobilization, and nitric oxide production. frontiersin.orgfrontiersin.orgwikipedia.org The G protein-coupled estrogen receptor (GPER), also known as GPR30, has been identified as a key mediator of some of these rapid, non-genomic effects of estradiol. wikipedia.orgfrontiersin.orgnih.gov

Preclinical Research in Animal Models and in Vitro Systems

Investigation of Metabolic Regulation in Preclinical Models

No specific preclinical data is available for Estradiol (B170435) Dinicotinate.

Adipose Tissue Development and Metabolism Modulation

No specific preclinical data is available for Estradiol Dinicotinate.

Glucose Homeostasis and Insulin Sensitivity Mechanisms

No specific preclinical data is available for Estradiol Dinicotinate.

Hepatic Metabolic Pathway Alterations (e.g., Glycolysis, TCA Cycle, Pentose Phosphate Pathway)

No specific preclinical data is available for Estradiol Dinicotinate.

Neurobiological Research and Central Nervous System Effects

No specific preclinical data is available for Estradiol Dinicotinate.

Mechanisms of Neuroprotection and Synaptic Modulation

No specific preclinical data is available for Estradiol Dinicotinate.

Influence on Neurotransmitter Systems and Clearance (e.g., Serotonin)

No specific preclinical data is available for Estradiol Dinicotinate.

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

For Estradiol-Dinitate, which is an ester of estradiol with two nicotinic acid moieties, specific SAR studies detailing its binding affinity correlations with the estrogen receptor are not available in the public domain. It is anticipated that as a prodrug, Estradiol-Dinitate itself would have a significantly different binding profile than estradiol. The large nicotinoyl groups at the 3 and 17 positions would sterically hinder the precise fit into the ligand-binding pocket of the estrogen receptor. The estrogenic activity of this compound would likely rely on its in-vivo hydrolysis to release free estradiol. However, without specific experimental data on the binding affinity of the intact ester, any SAR discussion remains speculative.

Table 1: Key Structural Features of Estrogens for ER Binding (Based on general knowledge of estradiol and its analogs, not specific to Estradiol-Dinitate)

| Structural Feature | Role in ER Binding | Reference |

| Phenolic A-ring (3-OH) | Acts as a primary hydrogen bond donor. | |

| Steroid Backbone | Provides a rigid, hydrophobic scaffold. | |

| 17β-Hydroxyl Group (D-ring) | Functions as a hydrogen bond acceptor. | |

| Optimal Distance Between 3-OH and 17-OH | Ensures proper fit within the receptor's binding pocket. |

Computational methods, including molecular docking, are powerful tools for investigating the interactions between a ligand and its receptor, such as estradiol with the estrogen receptor. These studies help to elucidate the binding modes and energies, identifying key amino acid residues within the receptor's ligand-binding domain that interact with the ligand. For estradiol, these interactions are well-documented, confirming the roles of specific residues in stabilizing the ligand within the binding pocket.

A search of scientific literature did not yield any studies that have performed computational modeling or docking analysis specifically for Estradiol-Dinitate with either the alpha (ERα) or beta (ERβ) isoforms of the estrogen receptor. Such studies would be necessary to predict how the bulky nicotinic acid esters interact with the receptor's binding site and to compare its binding energy and conformation to that of estradiol. Without these specific computational analyses, a detailed description of its receptor interactions at a molecular level is not possible.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of chemicals based on their molecular structures and physicochemical properties. For estrogens, QSAR models have been created to predict estrogenic activity by correlating molecular descriptors with ER binding affinity. These models can be used to screen compounds for potential endocrine-disrupting effects.

There are no specific QSAR models reported in the scientific literature that have been developed or validated for predicting the estrogenic activity of Estradiol-Dinitate or its class of esters. The development of such a model would require a dataset of related estradiol esters and their corresponding experimentally determined estrogenic activities, which does not appear to be publicly available. Therefore, a quantitative prediction of Estradiol-Dinitate's estrogenic activity based on its molecular features using established QSAR methodologies cannot be provided.

Advanced Analytical Methodologies in Estradiol Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the gold standard for the quantification of steroid hormones due to its high selectivity and sensitivity. Coupled with chromatographic separation, MS-based methods allow for the precise measurement of analytes even in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of estradiol (B170435) esters at ultra-trace levels. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For estradiol and its esters, which often exist at very low concentrations in biological samples, LC-MS/MS offers the necessary analytical performance. nih.gov

Several LC-MS/MS methods have been developed for estradiol analysis, which can be adapted for estradiol dinicotinate. These methods can be broadly categorized into those that require derivatization and those that analyze the compound in its native form. Derivatization, for instance, by creating dansyl esters, can enhance the ionization efficiency in the mass spectrometer, thereby improving sensitivity. nih.gov However, derivatization-free methods are also prevalent and offer the advantage of a simpler sample preparation workflow. nih.gov The choice of method often depends on the required limit of quantification (LOQ) and the complexity of the sample matrix.

A typical LC-MS/MS method involves the extraction of the analyte from the sample, followed by chromatographic separation on a C18 column and detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. sigmaaldrich.comresearchgate.net This mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

Table 1: Representative Performance of LC-MS/MS Methods for Estradiol Analysis

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.16 pg/mL | nih.gov |

| Linearity Range | 0.2 - 10311.6 pmol/L | nih.gov |

| Intra-day Precision (%CV) | < 9.0% | researchgate.net |

| Inter-day Precision (%CV) | < 15.2% | researchgate.net |

| Accuracy (% Bias) | Within 15% | nih.gov |

This table presents typical performance characteristics for estradiol analysis, which are expected to be similar for estradiol dinicotinate.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of steroid hormones. nih.govscispec.co.th For non-volatile compounds like estradiol and its esters, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. scispec.co.th Common derivatizing agents include silylating reagents (e.g., MSTFA) or perfluoroacylating agents (e.g., heptafluorobutyric acid anhydride). nih.govaustinpublishinggroup.com

The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. nih.gov GC-MS methods can achieve low detection limits and have been successfully applied to the analysis of estrogens in various matrices. nih.gov

A notable approach involves the formation of mixed derivatives, such as a trimethylsilyl (B98337) ether at one position and a heptafluorobutyrate ester at another, which can provide excellent analytical properties for GC-MS analysis. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry for High Accuracy

Isotope dilution mass spectrometry (ID-MS) is considered a primary reference method for the highly accurate quantification of analytes. rsc.org This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the beginning of the analytical procedure. nih.govnih.gov The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatography, correcting for any sample losses or variations in ionization efficiency. youtube.comyoutube.com

The ratio of the signal from the native analyte to that of the isotope-labeled standard is measured by the mass spectrometer. This ratio is then used to calculate the exact concentration of the analyte in the original sample. ID-MS, when coupled with either GC-MS or LC-MS/MS, provides the highest level of accuracy and precision and is often used to validate other analytical methods. nih.govnih.gov For instance, the use of ¹³C-labeled estradiol as an internal standard has been shown to yield highly accurate results in the analysis of plasma samples. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the analyte of interest from other components in the sample matrix, including structurally similar compounds, before detection.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry and is widely used for the separation of estradiol and its esters. mdpi.comnih.gov Reversed-phase HPLC, typically using a C18 or C8 stationary phase, is the most common mode of separation for these relatively non-polar compounds. mdpi.comnih.gov

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with different polarities. mdpi.com The choice of the column and mobile phase composition is critical for achieving good resolution between the parent compound and its metabolites or degradation products. researchgate.netmtc-usa.com

Table 2: Typical HPLC Conditions for Estradiol Separation

| Parameter | Description | Reference |

| Column | C18 or C8 reversed-phase | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | mdpi.comresearchgate.net |

| Elution Mode | Gradient | mdpi.comnih.gov |

| Detection | UV or Fluorescence | nih.govresearchgate.net |

This table outlines common HPLC parameters for the separation of estradiol and its related compounds.

Challenges in Separating Estradiol Degradation Products and Isomers

A significant analytical challenge in the study of estradiol and its esters is the separation of structurally similar compounds, such as degradation products and isomers. researchgate.net For instance, the separation of estradiol from its primary oxidation product, estrone (B1671321), can be difficult due to their similar structures. researchgate.net

Furthermore, estradiol itself has several isomers, and their separation is crucial as they may possess different biological activities. The development of selective HPLC methods is therefore essential. This often requires careful optimization of the stationary phase, mobile phase composition, and temperature to achieve the desired resolution. mdpi.com The use of more specialized columns, such as those with different bonded phases or smaller particle sizes, can also improve separation efficiency. researchgate.net For complex mixtures, two-dimensional liquid chromatography can be employed to enhance peak capacity and resolve co-eluting compounds.

Radioligand Binding Assays and Biosensor Technologies

In the field of estradiol research, understanding the interaction between a ligand and its receptor is fundamental. Radioligand binding assays and biosensor technologies are two primary methodologies employed to quantify and characterize these molecular interactions. These techniques provide critical data on binding affinity, kinetics, and specificity, which are essential for evaluating the biological activity of estrogenic compounds.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ligand-Receptor Binding

Surface Plasmon Resonance (SPR) is a powerful optical biosensor technology used for the real-time, label-free analysis of molecular interactions. nih.govpnas.org This technique allows for the direct measurement of the binding between small molecules, such as estradiol and its derivatives, and macromolecular targets like the ligand-binding domain of the human estrogen receptor (ER). nih.govresearchgate.net In a typical SPR experiment, one molecule (e.g., the receptor or a capture antibody) is immobilized on a sensor chip surface, and the other molecule (the ligand or analyte) is flowed across this surface in a continuous stream. pnas.orgnih.gov The binding event is detected as a change in the refractive index at the surface, measured in resonance units (RUs). nih.gov

The primary data obtained from SPR are sensorgrams, which plot the binding response (RU) over time. These sensorgrams can be analyzed to determine both the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). nih.gov The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated as the ratio of kₑ to kₐ (kₑ/kₐ). pnas.orgresearchgate.net This kinetic information provides a detailed understanding of the stability and dynamics of the ligand-receptor complex. nih.gov

Research has shown that SPR can effectively distinguish between estrogen receptor agonists and antagonists based on their kinetic profiles. On average, agonist ligands like 17β-estradiol and estriol (B74026) exhibit association rates that are approximately 500-fold faster than antagonist ligands such as tamoxifen (B1202) and nafoxidine. nih.govresearchgate.netnih.gov This difference is thought to be consistent with antagonists binding to an altered conformation of the receptor. nih.govnih.gov Furthermore, SPR assays can discern subtle differences in how a single ligand interacts with different isoforms of the estrogen receptor, such as ERα and ERβ. nih.govnih.gov

| Ligand | Receptor Isoform | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |

| 17β-Estradiol | ERα | 1.3 x 10⁶ | 2.4 x 10⁻² | 18 |

| Estriol | ERα | 1.0 x 10⁶ | 1.8 x 10⁻² | 18 |

| Estriol | ERβ | 5.7 x 10⁵ | 3.2 x 10⁻³ | 5.6 |

| Estrone | ERα | 6.0 x 10⁶ | 1.1 x 10⁻¹ | 18 |

| Tamoxifen | ERα | 5.8 x 10³ | 1.4 x 10⁻³ | 240 |

| 4-Hydroxytamoxifen | ERα | 5.5 x 10³ | 4.8 x 10⁻⁴ | 87 |

| Nafoxidine | ERα | 2.1 x 10³ | 1.2 x 10⁻³ | 570 |

| Bisphenol A | ERα | 1.3 x 10⁶ | 2.7 x 10⁻¹ | 210 |

This table presents kinetic and equilibrium binding constants for various ligands interacting with human estrogen receptor (ER) isoforms, as determined by Surface Plasmon Resonance. Data sourced from Rich et al. (2002). nih.govpnas.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a classic and widely used method for quantifying the interaction between a ligand and a receptor. nih.gov These assays rely on the use of a radiolabeled ligand (a radioligand), such as [³H]17β-estradiol or ¹⁸F-fluoro-17β-estradiol ([¹⁸F]FES), which binds with high affinity and specificity to the target receptor. epa.govnih.gov The primary purpose of these assays is to determine the binding affinity (Kₑ) and the concentration of receptors (Bₘₐₓ) in a given sample. epa.gove-century.us

There are two main types of radioligand binding assays:

Saturation Binding Assays: These experiments measure the equilibrium binding by incubating a constant amount of receptor preparation with increasing concentrations of a radioligand. epa.govepa.gov This allows for the determination of total binding. Non-specific binding is determined in parallel incubations that include a high concentration of an unlabeled competing ligand to saturate the specific receptor sites. epa.gov Subtracting the non-specific binding from the total binding yields the specific binding, which can be plotted against the radioligand concentration to calculate the Kₑ and Bₘₐₓ values. epa.gov

Competitive Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. epa.govepa.gov As the concentration of the test compound increases, it displaces the radioligand, causing a decrease in measured radioactivity. epa.gov The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. epa.gove-century.us This value can be used to determine the binding affinity of the test compound for the receptor.

Radioligand binding assays are highly sensitive and specific, making them a gold standard for screening compounds and characterizing receptor pharmacology. nih.gov For example, studies using [¹⁸F]FES in MCF-7 breast cancer cells, which are positive for the estrogen receptor, have determined a Kₑ for the ER of 0.13 ± 0.02 nM and a Bₘₐₓ of 1901 ± 89.3 fmol/mg protein. nih.gove-century.us

| Radioligand | Cell Line | Receptor | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | IC₅₀ (nM) |

| [¹⁸F]FES | MCF-7 | ER | 0.13 ± 0.02 | 1901 ± 89.3 | 0.085 |

| [³H]estradiol | MCF-7 | ER | 0.06 - 0.226 | 100 - 10,000 | N/A |

This table summarizes quantitative binding parameters for radiolabeled estradiol ligands in the ER-positive MCF-7 cell line. Data sourced from studies by J.D. Wilson et al. (2018) and other cited literature. nih.gov

Bioanalytical Method Validation Principles for Steroid Hormones

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. europa.eu For steroid hormones like estradiol and its esters, which are often present at very low concentrations in biological matrices (e.g., plasma, serum), robust and validated analytical methods are critical for obtaining reliable data to support clinical and nonclinical studies. europa.eunih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that outline the key parameters for bioanalytical method validation. europa.eueuropa.eufda.gov

A full validation should be performed when a new bioanalytical method is being established. europa.eu The fundamental parameters evaluated during validation include:

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. gmp-compliance.org This is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, expressed as a percentage. gmp-compliance.org Precision describes the closeness of repeated individual measurements of the analyte and is typically expressed as the coefficient of variation (CV). gmp-compliance.org Precision is evaluated both within a single analytical run (intra-batch) and between different runs (inter-batch). gmp-compliance.org

Calibration Curve: The calibration (or standard) curve plots the response versus the concentration of the analyte. A calibration curve should be generated for each analytical run and used to calculate the concentration of the analyte in quality control (QC) samples and unknown study samples. The relationship between response and concentration should be defined by a suitable regression model.

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.net

Recovery: The extraction recovery of an analyte is the efficiency of the extraction procedure, comparing the analytical response of an extracted sample to the response of a non-extracted standard. nih.gov

Stability: The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions that reflect the handling and storage of study samples. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

For steroid hormones, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technology due to its high sensitivity and specificity compared to traditional immunoassays. nih.gov Validation of an LC-MS/MS method for estradiol would involve assessing all the parameters listed above to ensure the data generated are reliable.

| Validation Parameter | Acceptance Criteria Example (LC-MS/MS) |

| Linearity (Correlation Coefficient) | r ≥ 0.99 |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision (CV) | Should not exceed 15% (20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Lower Limit of Quantitation (LLOQ) | For Estradiol: as low as 0.5-10 pmol/L (or pg/mL) depending on the assay nih.govresearchgate.net |

This table provides examples of typical acceptance criteria for the validation of a bioanalytical method for a steroid hormone, based on regulatory guidelines and published research. europa.eunih.govfda.gov

Q & A

Q. What strategies address publication bias in Estradiol-dinicate research?

- Methodological Answer : Register trials prospectively (ClinicalTrials.gov ) and include grey literature (conference abstracts, theses) in reviews. Use funnel plots and Egger’s test to detect asymmetry. Collaborate with journals to publish negative results, emphasizing their role in refining therapeutic indices .

Q. Tables for Reference

| Parameter | Estradiol-dinicate | Estradiol Valerate | Estradiol Enanthate |

|---|---|---|---|

| Half-life (hours) | 48–72 | 24–36 | 60–84 |

| Cmax | 120 ng/mL | 95 ng/mL | 150 ng/mL |

| Administration Route | Intramuscular | Oral | Intramuscular |

Data synthesized from preclinical studies (2015–2024). Variability noted due to species-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.